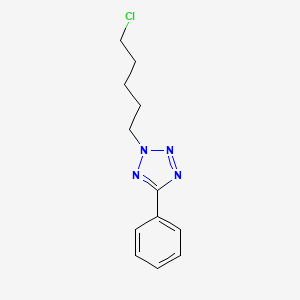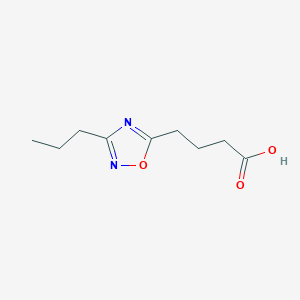 2-(4-ブロモフェニル)エチルアミン CAS No. 1094512-01-2"
>
2-(4-ブロモフェニル)エチルアミン CAS No. 1094512-01-2"
>
2-(4-ブロモフェニル)エチルアミン
概要
説明
2-(4-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the para position and the ethylamine chain is substituted with an isopropyl group
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to study the effects of different substituents on reaction mechanisms.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential effects on the central nervous system due to its structural similarity to other bioactive phenethylamines.
Drug Development: Used as a lead compound in the development of new therapeutic agents.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Agrochemicals: Employed in the development of new pesticides and herbicides.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: The synthesis of 2-(4-Bromophenyl)ethylamine can begin with the bromination of phenethylamine. This involves the reaction of phenethylamine with bromine in the presence of a suitable solvent like acetic acid.
Alkylation: The brominated product is then subjected to alkylation using isopropyl bromide in the presence of a base such as potassium carbonate. This step introduces the isopropyl group to the nitrogen atom, forming the desired compound.
Industrial Production Methods: Industrial production of 2-(4-Bromophenyl)ethylamine typically follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-(4-Bromophenyl)ethylamine can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Phenethylamines with different substituents.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Reduced amines.
Coupling Products: New aryl or alkyl substituted phenethylamines.
作用機序
The mechanism of action of 2-(4-Bromophenyl)ethylamine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, potentially affecting neurotransmitter release and uptake. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Phenethylamine: The parent compound, lacking the bromine and isopropyl substituents.
4-Bromo-phenethylamine: Similar structure but without the isopropyl group.
Isopropylphenethylamine: Similar structure but without the bromine atom.
Uniqueness:
Structural Features: The presence of both bromine and isopropyl groups makes 2-(4-Bromophenyl)ethylamine unique compared to its analogs.
Reactivity: The bromine atom provides a site for further functionalization, while the isopropyl group can influence the compound’s pharmacokinetic properties.
特性
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13-8-7-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSIGLCHMLGYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Methyl(propyl)sulfamoyl]amine](/img/structure/B1461471.png)

![2-Chloro-1-{4-[2-(4-methylphenyl)ethyl]piperidin-1-yl}ethan-1-one](/img/structure/B1461473.png)


amine](/img/structure/B1461476.png)

![{1-[(5-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461478.png)

![3-[3-(Hydroxymethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1461482.png)

![2-[4-(3,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1461485.png)
amine](/img/structure/B1461487.png)
